molecular formula C9H12ClF2N B11893239 (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride CAS No. 1217477-52-5

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride

Cat. No.: B11893239
CAS No.: 1217477-52-5
M. Wt: 207.65 g/mol
InChI Key: AHLCZZZZSHYPNY-FYZOBXCZSA-N
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Description

®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine atoms and a chiral center makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-methylbenzene.

    Chiral Resolution:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yield and purity. Continuous flow reactors and automated systems can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity. The chiral center may contribute to stereospecific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound.

    1-(2,3-Difluoro-4-methylphenyl)ethanamine: The non-chiral version.

    1-(2,3-Difluoro-4-methylphenyl)ethanol: A related alcohol derivative.

Uniqueness

®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of fluorine atoms, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1217477-52-5

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1

InChI Key

AHLCZZZZSHYPNY-FYZOBXCZSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)N)F)F.Cl

Origin of Product

United States

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